molecular formula C24H15ClN2O5 B2966657 Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 634570-19-7

Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Cat. No.: B2966657
CAS No.: 634570-19-7
M. Wt: 446.84
InChI Key: HWJQESAMXWOFMT-UHFFFAOYSA-N
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Description

Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno[2,3-c]pyrrole core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditionsThe final step often involves esterification to form the methyl benzoate derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as employing environmentally benign solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a variety of functionalized compounds .

Scientific Research Applications

Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of the pyridin-2-yl group and the chloro substituent may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

methyl 4-(7-chloro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O5/c1-31-24(30)14-7-5-13(6-8-14)20-19-21(28)16-12-15(25)9-10-17(16)32-22(19)23(29)27(20)18-4-2-3-11-26-18/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJQESAMXWOFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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